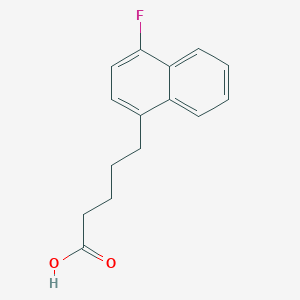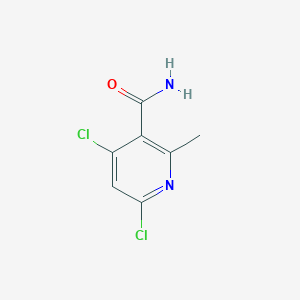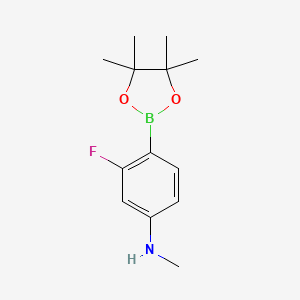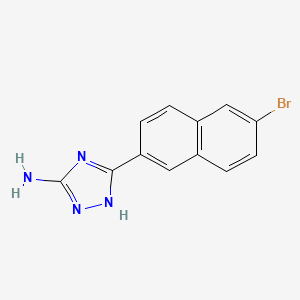![molecular formula C7H5Br2N3 B13664633 2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Métodos De Preparación
The synthesis of 2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods often rely on similar synthetic routes but are optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly reported.
Cyclization Reactions: Intramolecular cyclization is a key reaction in the synthesis of pyrrolopyrazine derivatives.
Aplicaciones Científicas De Investigación
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of bioactive molecules.
Mecanismo De Acción
The exact mechanism of action for 2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known that pyrrolopyrazine derivatives can inhibit kinase activity, which plays a crucial role in various cellular processes. The compound likely interacts with specific molecular targets and pathways involved in these processes .
Comparación Con Compuestos Similares
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives such as:
- 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of bromine atoms and a methyl group in this compound contributes to its distinct properties and applications .
Propiedades
Fórmula molecular |
C7H5Br2N3 |
|---|---|
Peso molecular |
290.94 g/mol |
Nombre IUPAC |
2,7-dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5Br2N3/c1-3-6(9)12-5-4(8)2-10-7(5)11-3/h2H,1H3,(H,10,11) |
Clave InChI |
PFRBYEZLUCAWRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=CNC2=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)

![4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)





![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)
